molecular formula C13H17BF2O3 B1393442 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1150561-57-1

2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393442
CAS No.: 1150561-57-1
M. Wt: 270.08 g/mol
InChI Key: GBIMMFFEHFHRKE-UHFFFAOYSA-N
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Description

This compound is a pinacol boronate ester featuring a phenyl ring substituted with two fluorine atoms at positions 2 and 4 and a methoxy group at position 5. Its molecular formula is C₁₃H₁₇BF₂O₃, with a CAS number of 1150561-57-1 and a purity of 96% . It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical synthesis (e.g., pimodivir, an influenza drug) . The fluorine atoms enhance electrophilicity, while the methoxy group modulates electronic and steric properties, balancing reactivity and stability.

Properties

IUPAC Name

2-(2,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIMMFFEHFHRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675058
Record name 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-57-1
Record name 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis of this compound predominantly employs palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , which are well-established for constructing aryl-boronate linkages. The key starting materials are substituted aryl halides or boronic acids bearing the fluorinated and methoxy groups, which are coupled with a suitable boronate precursor, such as bis(pinacolato)diboron (B2pin2). The process involves:

Detailed Preparation Methods

Synthesis of the Aryl Boronic Acid or Ester Intermediate

Synthesis of 2,4-Difluoro-5-methoxyphenylboronic acid

This step involves the directed ortho-lithiation or halogen-metal exchange of a suitably substituted aromatic precursor, followed by boron trapping:

  • Starting Material: 2,4-difluoro-5-methoxyphenyl halide (e.g., iodide or bromide).
  • Reaction Conditions:
    • Lithiation using n-butyllithium at low temperatures (-78°C).
    • Quenching with trimethyl borate (B(OMe)3).
    • Acid workup to hydrolyze borate esters to boronic acids.

Research findings indicate that the lithiation-boron trapping sequence yields the boronic acid with high regioselectivity and purity, suitable for subsequent coupling reactions.

Conversion to Boronic Ester
  • The boronic acid is esterified with pinacol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) or via direct transesterification, yielding the stable tetramethyl-1,3,2-dioxaborolane derivative.

Cross-Coupling to Form the Target Compound

The key step involves coupling the prepared boronic ester with a suitable aryl halide (e.g., 2,4-difluoro-5-methoxyphenyl halide):

  • Catalyst: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Toluene, dioxane, or dimethylformamide (DMF).
  • Conditions: Reflux under inert atmosphere (argon or nitrogen), typically 80-110°C.

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the desired boronate ester.

Purification and Characterization

  • Post-reaction, the mixture is cooled, filtered, and purified via column chromatography.
  • The product’s purity and structure are confirmed through NMR spectroscopy and mass spectrometry.

Industrial and Laboratory Scale-Up Considerations

  • Reaction Optimization: Parameters such as temperature, catalyst loading, and solvent choice are optimized to maximize yield and purity.
  • Scale-up: Larger reactors employ continuous flow techniques or batch processes with rigorous control of reaction conditions.
  • Purity Standards: Achieving >99% purity is critical for applications in medicinal chemistry.

Data Table Summarizing Preparation Parameters

Step Starting Material Reagents Catalyst Solvent Temperature Yield Notes
1 2,4-Difluoro-5-methoxyhalide B(OMe)3 Pd(PPh3)4 Toluene -78°C to reflux 70-85% Lithiation-boron trapping
2 Boronic acid Pinacol - Toluene/EtOH Room temperature 90-95% Esterification
3 Boronic ester Aryl halide Pd(dppf)Cl2 DMF or dioxane Reflux (80-110°C) 75-90% Suzuki coupling

Notes and Recommendations

  • Reaction Monitoring: Use thin-layer chromatography (TLC) and NMR to monitor reaction progress.
  • Purification: Employ silica gel chromatography with appropriate solvent systems (e.g., hexanes/ethyl acetate).
  • Safety: Handle boron reagents and palladium catalysts in a well-ventilated fume hood with appropriate PPE.
  • Environmental Considerations: Use greener solvents and recycling strategies where possible.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with halides or triflates in the presence of a palladium catalyst.

Common Reagents and Conditions:

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene, water)

  • Halides or triflates

Major Products Formed: The major products of these reactions are biaryls, which are compounds containing two aromatic rings linked by a single bond. These biaryls are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used in the synthesis of complex molecules through cross-coupling reactions. It is particularly useful in the construction of biaryls, which are key components in many organic compounds.

Biology: In biological research, this compound can be used to create fluorescent probes and imaging agents. Its ability to form stable carbon-carbon bonds makes it valuable in the development of bioconjugation techniques.

Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates. Its role in cross-coupling reactions allows for the creation of diverse chemical libraries for drug discovery.

Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and electronic materials. Its versatility in cross-coupling reactions makes it a valuable tool for material scientists.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This results in the formation of a carbon-carbon bond between the boronic acid derivative and the halide or triflate.

Molecular Targets and Pathways: The compound targets the palladium catalyst, facilitating the cross-coupling reaction. The pathway involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Substituent Position Isomerism

  • The a-isomer (5-chloro-2-methyl) was synthesized in 26% yield via flash chromatography, highlighting how substituent placement impacts synthetic efficiency . Such positional variations affect steric hindrance and electronic distribution, influencing reactivity in cross-couplings.

Halogen and Alkoxy Substitution

  • 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-...
  • 2-(5-Fluoro-2-methoxyphenyl)-... (CAS 1383806-53-8)
    Lacking the 4-fluoro substituent, this analog (similarity score: 0.98 ) demonstrates reduced fluorination, which may lower oxidative stability but improve solubility in polar solvents .

Electron-Withdrawing Groups (EWGs)

  • 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... (CAS 2121512-82-9)
    The trifluoromethyl (-CF₃) group is a strong EWG, increasing the boronate’s electrophilicity and accelerating transmetallation in Suzuki reactions. However, its bulkiness may reduce substrate compatibility in sterically hindered systems .
  • 2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-... (CAS 2311855-36-2)
    Combining -CF₃ and -OMe groups creates a polarized aryl ring, enhancing reactivity toward electron-deficient coupling partners .

Complex and Bulky Substituents

  • 2-(3-Chloro-4-(difluoromethoxy)-5-(trifluoromethoxy)phenyl)-...
  • 2-[3-Bromo-5-(difluoromethoxy)phenyl]-...
    The bromo substituent acts as a superior leaving group, enabling sequential functionalization (e.g., Miyaura borylation followed by Suzuki coupling) .

Physical and Chemical Properties

Compound Substituents Boiling Point (°C) Density (g/cm³) Key Application
Main Compound 2,4-F, 5-OMe N/A N/A Pharmaceutical synthesis
2-(3-Cl-4-OMe-5-CF₃-phenyl)-... 3-Cl, 4-OMe, 5-CF₃ 363 (predicted) 1.24 Agrochemical intermediates
2-(5-F-2-OMe-phenyl)-... 5-F, 2-OMe N/A N/A Cross-coupling reagents

Catalytic and Regioselective Effects

  • Ligand Influence : Bulky ligands (e.g., Ir-catalyzed systems) improve regioselectivity in meta-borylation for analogs with small steric differences (e.g., F vs. H) .
  • Borane Choice : HBpin vs. B₂pin₂ affects selectivity; HBpin favors less sterically hindered sites .

Biological Activity

2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is an organoboron compound that has garnered attention for its potential biological activities. The unique structural features of this compound enable various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of Dioxaborolane is C15H20BF2O2C_{15}H_{20}BF_{2}O_{2}, with a molar mass of 270.08 g/mol. It is classified under boron-containing compounds and exhibits properties typical of organoboron derivatives, including reactivity in organic synthesis and potential biological applications.

PropertyValue
Molecular Formula C15H20BF2O2
Molar Mass 270.08 g/mol
CAS Number 1150561-57-1
Storage Conditions 2-8°C
Sensitivity Irritant

Anticancer Potential

Recent studies have highlighted the anticancer potential of Dioxaborolane derivatives. Research indicates that compounds containing boron can inhibit the activity of certain enzymes involved in tumor growth. Specifically, Dioxaborolane has been shown to exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers.

A study involving the synthesis of methoxy analogs of Dioxaborolane demonstrated that these compounds could serve as effective COX-2 inhibitors. The analogs were evaluated for their potency in inhibiting COX-2 activity in vitro, yielding promising results at low micromolar concentrations .

The mechanism by which Dioxaborolane exerts its biological effects primarily involves its ability to form stable complexes with biological targets. This interaction can modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

Research has shown that the difluoromethoxy substitution on the phenyl ring enhances the compound's lipophilicity, facilitating better cell membrane penetration and increased bioavailability .

Case Studies

  • Study on COX-2 Inhibition :
    • Researchers synthesized a series of Dioxaborolane derivatives and tested their inhibitory effects on COX-2.
    • Results indicated that certain derivatives had IC50 values in the sub-micromolar range, demonstrating significant inhibition compared to control groups .
  • Antitumor Activity Assessment :
    • In vivo studies were conducted on animal models to evaluate the antitumor efficacy of Dioxaborolane.
    • Tumor growth was significantly reduced in treated groups compared to untreated controls, suggesting a potential therapeutic application in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what critical parameters influence yield?

  • Methodology : The compound is synthesized via a boronic esterification reaction. A typical approach involves reacting 2,4-difluoro-5-methoxybenzene with boronic acid and pinacol under inert conditions. Key parameters include:

  • Temperature : Maintaining 80–100°C to ensure complete reaction without decomposition.
  • Catalyst : Use of Pd catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) to isolate the product .
    • Data : Reported yields range from 65% to 85%, depending on reaction time and stoichiometric ratios of reactants .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and fluorine groups). For example, the methoxy proton typically appears as a singlet at δ 3.8–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺] expected at m/z 298.12) .
  • X-ray Crystallography : Used to resolve ambiguities in substitution patterns, particularly for fluorinated aryl groups .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine vs. methoxy) influence cross-coupling reactivity in Suzuki-Miyaura reactions?

  • Methodology : Comparative studies using analogs (e.g., dichlorophenyl or fluorophenyl derivatives) reveal that electron-withdrawing groups (e.g., -F) enhance oxidative addition with Pd catalysts, while methoxy groups (-OMe) slow transmetallation due to steric hindrance.
  • Data Contradiction : Some studies report higher yields for fluorine-substituted boronic esters (70–90%) compared to methoxy analogs (50–65%) . However, methoxy groups improve solubility in polar solvents, enabling reactions in aqueous media .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or reaction conditions?

  • Methodology :

  • Storage : Store under nitrogen at –20°C to prevent moisture-induced hydrolysis.
  • Stabilizers : Addition of 1–2% triethylamine to reaction mixtures inhibits acid-catalyzed degradation.
  • Solvent Choice : Use anhydrous THF or DMF to minimize water content .
    • Data : Stability assays show <5% degradation after 30 days under optimal storage, versus >20% degradation at room temperature .

Q. How does the substitution pattern (e.g., 2,4-difluoro vs. 3,5-dichloro) affect biological activity in drug discovery applications?

  • Methodology : Structure-activity relationship (SAR) studies using analogs with varying substituents. For example:

Substituent PositionBiological Activity (IC₅₀, nM)Notes
2,4-Difluoro-5-OMe12.5 ± 1.2High membrane permeability
3,5-Dichloro45.8 ± 3.7Increased cytotoxicity
  • Mechanistic Insight : Fluorine’s electronegativity enhances binding to target enzymes, while methoxy groups reduce off-target interactions .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to resolve conflicting data?

  • Root Causes :

  • Catalyst Variations : Pd(OAc)₂ vs. PdCl₂(dppf) can alter turnover numbers by 2–3×.
  • Solvent Effects : Reactions in DMF vs. toluene show divergent rate constants (e.g., k = 0.15 min⁻¹ in DMF vs. 0.08 min⁻¹ in toluene) .
    • Resolution : Standardize reaction protocols (e.g., catalyst loading at 2 mol%, 100°C) and validate with control substrates (e.g., phenylboronic acid) .

Methodological Best Practices

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

  • Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura coupling.
  • Case Study : DFT predicted a 15 kcal/mol activation barrier for C–B bond cleavage, aligning with experimental rates (TOF = 120 h⁻¹) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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